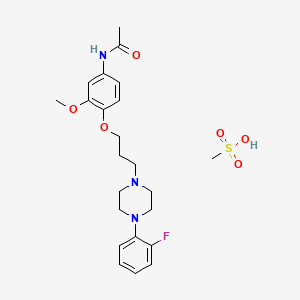
Mafoprazine mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mafoprazine mesylate is an organic molecular entity.
Aplicaciones Científicas De Investigación
Iron Chelation and Cancer Therapy
Mafoprazine mesylate, also known as deferoxamine mesylate (DFO), has been explored for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC). Research indicates that DFO and other iron chelators may hold promise as antineoplastic agents, offering new avenues for treating aggressive cancers like HCC (Kicic, Baker & Chua, 2001).
Neuroprotection in Stroke
DFO has been studied for its neuroprotective properties in stroke patients. Clinical trials have evaluated the safety, tolerability, and efficacy of DFO in treating intracerebral hemorrhage (ICH), with findings suggesting that DFO may be beneficial in improving neurological outcomes (Selim et al., 2011).
Neurodegenerative Diseases
The role of DFO in managing neurodegenerative diseases like Alzheimer's and Parkinson's has been explored. Research suggests that iron chelation could be a promising therapeutic strategy for these conditions, though challenges exist in effective drug delivery and formulation (Farr & Xiong, 2020).
Oxidative Stress in Stroke Patients
DFO's potential to alter oxidative stress markers in stroke patients has been investigated. A study found that DFO treatment could potentially exert antioxidant neuroprotective effects, reducing serum levels of peroxides and increasing antioxidant capacity (Selim, 2010).
Oral Drug Delivery Systems
Research has been conducted on optimizing polymeric micelles containing DFO for oral drug delivery, aiming to increase permeability and bioavailability. This addresses challenges related to the poor oral bioavailability of DFO (Salimi, Makhmal Zadeh & Kazemi, 2019).
Thalassemia and Sickle Cell Disease
The use of DFO in treating transfusional iron overload in thalassemia and sickle cell disease patients has been studied, focusing on outcomes, utilization, and costs associated with the therapy (Delea et al., 2008).
Propiedades
Nombre del producto |
Mafoprazine mesylate |
|---|---|
Fórmula molecular |
C23H32FN3O6S |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C22H28FN3O3.CH4O3S/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23;1-5(2,3)4/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27);1H3,(H,2,3,4) |
Clave InChI |
SEUMNMFHYBUUEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



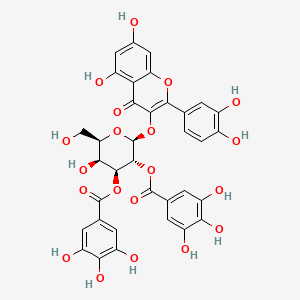
![4-Methyl-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B1236045.png)
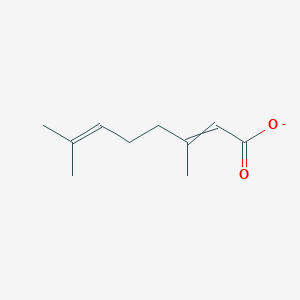

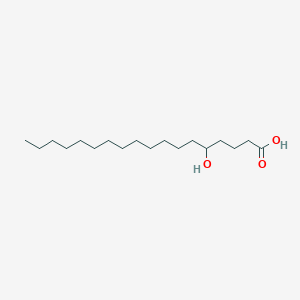
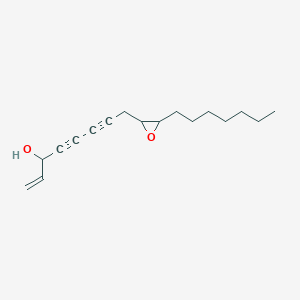
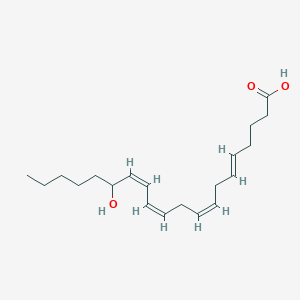
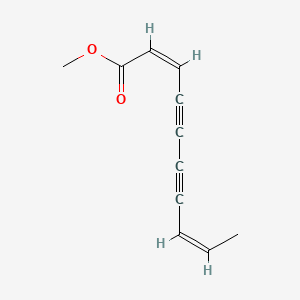
![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)


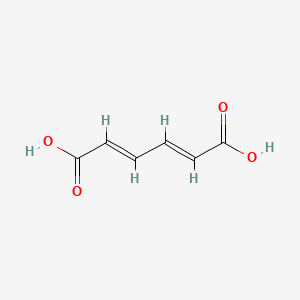
![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
